molecular formula C14H22O B8349337 alpha-Hexyl-4-methyl-benzenemethanol

alpha-Hexyl-4-methyl-benzenemethanol

Cat. No. B8349337
M. Wt: 206.32 g/mol
InChI Key: MOWKYCAYSMWKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863313B2

Procedure details

To a stirred solution of α-hexyl-4-methyl-benzenemethanol (2.10 g, 10.2 mmol.) in anhydrous dichloromethane (45 mL) under an atmosphere of dry nitrogen was added pyridinium chlorochromate (3.08 g, 14.3 mmol., 1.4 eq.). Stirring was continued at room temperature for 3 hours after which time analysis by thin layer chromatography revealed complete conversion of the starting alcohol. Following evaporation of the reaction solvent the desired ketone (1.929 g, 93%) was isolated by flash chromatography on silica gel, eluting with hexane-ethyl acetate (4:1). 1H nmr (200 MHz, CDCl3) 0.86-1.76 (m, 3H, (CH2)5CH3), 2.41 (s, 3H, ArCH3), 2.93 (t, J=3.6 Hz, 2H, COCH2), 7.25 (d, J=4.2 Hz, 2H, 2×ArH), 7.86 (d, J=4.2 Hz, 2H, 2×ArH).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)[OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH3:15][C:12]1[CH:13]=[CH:14][C:9]([C:7](=[O:8])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(CCCCC)C(O)C1=CC=C(C=C1)C
Name
Quantity
3.08 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the reaction solvent the desired ketone (1.929 g, 93%)
CUSTOM
Type
CUSTOM
Details
was isolated by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=CC=C(C=C1)C(CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.